molecular formula C8H10N4O2 B1378271 ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate CAS No. 1384802-61-2

ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate

Cat. No.: B1378271
CAS No.: 1384802-61-2
M. Wt: 194.19 g/mol
InChI Key: NALQTERRXJWWGZ-UHFFFAOYSA-N
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Description

Ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate is a heterocyclic compound with a molecular weight of 194.19 g/mol It is characterized by its unique structure, which includes a pyrazolo[1,5-a]imidazole core

Preparation Methods

The synthesis of ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the formation of pyrazole derivatives, followed by cyclization with imidazole components . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity, using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

Ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine monohydrate for pyrazole formation and various catalysts for cyclization . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the versatility of its applications.

Biological Activity

Ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate (CAS Number: 1384802-61-2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article will explore its synthesis, biological activities, mechanisms of action, and relevant case studies.

This compound has a molecular formula of C8_8H10_{10}N4_4O2_2 and a molecular weight of 194.19 g/mol. The synthesis typically involves multi-step reactions, including cyclization of appropriate precursors under controlled conditions. A common method includes the formation of pyrazole derivatives followed by cyclization with imidazole components .

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the growth of various cancer cell lines such as breast cancer (MDA-MB-231), lung cancer, and colorectal cancer. The mechanism often involves the induction of apoptosis and disruption of microtubule assembly .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50_{50} (µM)Mechanism
3dMDA-MB-23115.2 ± 0.4Apoptosis induction
7dMDA-MB-2312.5Microtubule destabilization
10cHepG20.39 ± 0.06Aurora-A kinase inhibition

Enzymatic Inhibition

This compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promising results as an inhibitor of α-glucosidase, which is significant in managing diabetes by delaying carbohydrate absorption.

Table 2: Enzymatic Inhibition Activities

CompoundEnzymeIC50_{50} (µM)Reference Drug IC50_{50} (µM)
Compound 3dα-glucosidase15.2 ± 0.4750.0
Compound 3aCOX-2>2000Celecoxib

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to therapeutic effects such as apoptosis in cancer cells or inhibition of enzyme activity in metabolic pathways.

Case Studies

Several studies have focused on the biological evaluation of this compound and its derivatives:

  • Antitumor Activity : A study highlighted the efficacy of pyrazolo[1,5-a]imidazole derivatives against breast cancer cells, showing significant apoptosis induction at low concentrations .
  • Inhibitory Effects on α-Glucosidase : Another research demonstrated that newly synthesized pyrazolo derivatives exhibited strong α-glucosidase inhibitory activity, making them potential candidates for diabetes management .
  • Microtubule Destabilization : Certain derivatives were found to destabilize microtubules at concentrations as low as 20 µM, indicating their potential as chemotherapeutic agents targeting cell division processes .

Properties

IUPAC Name

ethyl 6-amino-5H-imidazo[1,2-b]pyrazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-2-14-8(13)5-6(9)11-12-4-3-10-7(5)12/h3-4,11H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALQTERRXJWWGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN2C1=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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